molecular formula C16H18 B14118698 1,4-Dimethyl-2-(2-methylbenzyl)benzene

1,4-Dimethyl-2-(2-methylbenzyl)benzene

Cat. No.: B14118698
M. Wt: 210.31 g/mol
InChI Key: YWTSOVBXOSCWNP-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-(2-methylbenzyl)benzene is an organic compound with the molecular formula C16H18 It is a derivative of benzene, featuring two methyl groups and a 2-methylbenzyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-2-(2-methylbenzyl)benzene typically involves Friedel-Crafts alkylation reactions. One common method is the alkylation of 1,4-dimethylbenzene (p-xylene) with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2-(2-methylbenzyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro derivatives.

Scientific Research Applications

1,4-Dimethyl-2-(2-methylbenzyl)benzene has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies related to the interaction of aromatic compounds with biological systems.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2-(2-methylbenzyl)benzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. The stability of the intermediate and the position of substitution are influenced by the electron-donating methyl groups, which activate the benzene ring towards further substitution.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethylbenzene (p-xylene): Similar structure but lacks the 2-methylbenzyl group.

    2,4-Dimethyl-1-(1-methylethyl)benzene: Similar structure with different alkyl substituents.

    1,4-Dimethyl-2-(2-methylpropyl)benzene: Similar structure with a different alkyl group.

Uniqueness

1,4-Dimethyl-2-(2-methylbenzyl)benzene is unique due to the presence of both methyl and 2-methylbenzyl groups, which influence its reactivity and physical properties. The combination of these substituents provides distinct steric and electronic effects, making it a valuable compound for various chemical applications.

Properties

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,4-dimethyl-2-[(2-methylphenyl)methyl]benzene

InChI

InChI=1S/C16H18/c1-12-8-9-14(3)16(10-12)11-15-7-5-4-6-13(15)2/h4-10H,11H2,1-3H3

InChI Key

YWTSOVBXOSCWNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=CC=CC=C2C

Origin of Product

United States

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